3-(3-Methoxyphenyl)-3-oxopropanenitrile
Overview
Description
3-(3-Methoxyphenyl)-3-oxopropanenitrile is an organic compound characterized by the presence of a methoxy group attached to a phenyl ring, which is further connected to a nitrile group through a three-carbon chain
Scientific Research Applications
3-(3-Methoxyphenyl)-3-oxopropanenitrile has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.
Industry: It is used in the production of fine chemicals and as a building block for various industrial processes.
Future Directions
Future research on 3-(3-Methoxyphenyl)-3-oxopropanenitrile could focus on its potential applications in the field of medicinal chemistry. For example, it could be explored for its potential cytotoxic activity against breast cancer through ERα inhibition . Additionally, the development of new synthetic derivatives and the investigation of their bioaccessibility and bioavailability dynamics could be areas of interest .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Methoxyphenyl)-3-oxopropanenitrile can be achieved through several methods. One common approach involves the reaction of 3-methoxybenzaldehyde with malononitrile in the presence of a base such as sodium ethoxide. The reaction typically proceeds under reflux conditions, resulting in the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and solvents that promote the reaction while minimizing by-products is also a key consideration in industrial synthesis.
Chemical Reactions Analysis
Types of Reactions
3-(3-Methoxyphenyl)-3-oxopropanenitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Reagents like bromine or nitric acid can be used for halogenation or nitration reactions, respectively.
Major Products
Oxidation: 3-(3-Methoxyphenyl)-3-oxopropanoic acid.
Reduction: 3-(3-Methoxyphenyl)-3-aminopropanenitrile.
Substitution: Various substituted derivatives depending on the reagents used.
Mechanism of Action
The mechanism of action of 3-(3-Methoxyphenyl)-3-oxopropanenitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the methoxy group and nitrile functionality allows the compound to participate in hydrogen bonding and other interactions, influencing its biological activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
3-(4-Methoxyphenyl)-3-oxopropanenitrile: Similar structure but with the methoxy group in the para position.
3-(3-Hydroxyphenyl)-3-oxopropanenitrile: Hydroxy group instead of methoxy.
3-(3-Methoxyphenyl)-3-oxopropanoic acid: Carboxylic acid instead of nitrile.
Uniqueness
3-(3-Methoxyphenyl)-3-oxopropanenitrile is unique due to the specific positioning of the methoxy group, which can influence its reactivity and interactions with other molecules. This structural feature can lead to distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
3-(3-methoxyphenyl)-3-oxopropanenitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO2/c1-13-9-4-2-3-8(7-9)10(12)5-6-11/h2-4,7H,5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HWXOHKGATNULJP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)CC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60342817 | |
Record name | 3-(3-Methoxyphenyl)-3-oxopropanenitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60342817 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
21667-60-7 | |
Record name | 3-(3-Methoxyphenyl)-3-oxopropanenitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60342817 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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